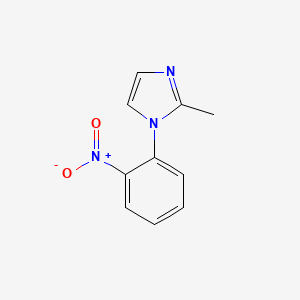

2-Methyl-1-(2-Nitrophenyl)-1H-Imidazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 2-position and a nitrophenyl group at the 1-position of the imidazole ring

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in pharmaceuticals:

- Antibacterial Activity : Research has shown that imidazole derivatives, including 2-methyl-1-(2-nitrophenyl)-1H-imidazole, possess significant antibacterial properties. For instance, studies have demonstrated effective inhibition against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial protein synthesis.

- Antifungal Properties : The compound has also been evaluated for antifungal activity. Imidazole derivatives are known to disrupt fungal cell membrane integrity, making them valuable in treating fungal infections .

- Anticancer Potential : There is growing interest in the anticancer properties of imidazole derivatives. The structural similarity of imidazoles to histidine allows these compounds to interact effectively with biomolecules, potentially leading to the development of novel anticancer agents . For example, certain derivatives have shown promise in inhibiting tumor growth in vitro.

Therapeutic Applications

The therapeutic applications of 2-methyl-1-(2-nitrophenyl)-1H-imidazole are extensive:

- Pharmacological Uses : As a key component in many drugs, this compound is being investigated for its potential use in treating conditions such as bacterial infections, fungal infections, and cancer . Its ability to modulate various biological pathways makes it a candidate for further drug development.

- Material Science : Beyond biological applications, imidazole derivatives are being explored in material science for their properties in catalysis and as precursors for advanced materials . The unique electronic properties of imidazoles allow them to be utilized in developing sensors and other electronic devices.

Case Studies

Several case studies highlight the effectiveness and versatility of 2-methyl-1-(2-nitrophenyl)-1H-imidazole:

Wirkmechanismus

Target of Action

Imidazole derivatives, which include “2-Methyl-1-(2-nitrophenyl)-1H-imidazole”, are known to have high biological activity . They are used in practice as antibiotics, dyes, electroluminescent materials, organic semiconductors, DNA-binding agents, and more . They are also inhibitors of kinases, enzymes that catalyze phosphate group transfer from ATP .

Mode of Action

For example, some imidazole derivatives inhibit enzymes, while others bind to DNA .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: 2-Methyl-1-(2-aminophenyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Oxidation: Oxidized imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-1H-imidazole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity and applications.

1-(2-Nitrophenyl)-1H-imidazole: Lacks the methyl group, which can influence its physical properties and reactivity.

2-Methyl-4-nitro-1H-imidazole:

Uniqueness

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Methyl-1-(2-nitrophenyl)-1H-imidazole, a compound with the CAS number 26286-51-1, has garnered attention for its diverse biological activities. This article explores its antibacterial, antiviral, and potential anticancer properties, supported by various studies and research findings.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 189.20 g/mol

The compound features a nitrophenyl group, which is significant for its biological activity. The imidazole ring contributes to its interaction with biological targets.

Antibacterial Activity

Research indicates that 2-Methyl-1-(2-nitrophenyl)-1H-imidazole exhibits notable antibacterial properties. In a study evaluating various imidazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Antiviral Activity

The antiviral potential of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole has also been investigated. In vitro studies demonstrated that this compound inhibits viral replication in certain models, particularly against HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

In a study focused on inhibitors of HIV-1 integrase, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole was shown to disrupt the IN-LEDGF/p75 interaction, a crucial step in the viral replication cycle. The percentage inhibition observed was significant:

| Compound | Percentage Inhibition |

|---|---|

| 2-Methyl-1-(2-nitrophenyl)-1H-imidazole | 67% |

| Raltegravir (control) | 95% |

The compound's ability to inhibit integrase suggests its potential as a lead structure for developing antiviral therapies.

Anticancer Potential

Emerging research has begun to explore the anticancer properties of imidazole derivatives, including 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings

A recent study assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Eigenschaften

IUPAC Name |

2-methyl-1-(2-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQAHMNBIOXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.